L-779450

Catalog No.
S548812
CAS No.
303727-31-3
M.F
C20H14ClN3O
M. Wt
347.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-779450

Problem: Raf pathway studies often confounded by multi-kinase inhibitors (e.g., Sorafenib) that hit VEGFR, PDGFR. Solution: L-779450, a selective ATP-competitive B-Raf/c-Raf inhibitor (IC50 ~10 nM) with no angiogenic off-targets. Enables unambiguous MAPK dissection, p-ERK validation, and apoptosis sensitization studies. • Selective vs. VEGFR/PDGFR - eliminates confounding. • Potency: B-Raf ~10 nM, c-Raf ~33 nM. • Soluble in DMSO for cell culture.

CAS Number

303727-31-3

Product Name

L-779450

IUPAC Name

2-chloro-5-(2-phenyl-5-pyridin-4-yl-1H-imidazol-4-yl)phenol

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8 g/mol

InChI

InChI=1S/C20H14ClN3O/c21-16-7-6-15(12-17(16)25)19-18(13-8-10-22-11-9-13)23-20(24-19)14-4-2-1-3-5-14/h1-12,25H,(H,23,24)

InChI Key

WXJLXRNWMLWVFB-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

L779450; L-779450; L 779450; L779,450; L 779,450; L-779,450.

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)O

The exact mass of the compound 2-chloro-5-(2-phenyl-5-(pyridin-4-yl)-1H-imidazol-4-yl)phenol is 347.08254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

L-779450 is a potent, ATP-competitive small molecule inhibitor of Raf family kinases, key components of the MAPK/ERK signaling pathway. It demonstrates significant activity against both B-Raf and c-Raf (Raf-1) isoforms, with reported IC50 values in the low nanomolar range. This positions it as a critical research tool for investigating cellular processes regulated by this pathway, such as cell proliferation, differentiation, and survival. Its utility is primarily as a specific chemical probe to dissect Raf-dependent signaling, contrasting with multi-kinase inhibitors that have broader target profiles.

Research Fit

Pathway Study Fit Raf-1 and A-Raf isoform-selective tool compound
Assay Context Cell-permeable inhibitor for cellular signaling studies

Substituting L-779450 with a more common in-class substitute like Sorafenib (BAY 43-9006) is a critical experimental error that can compromise data interpretation. While Sorafenib also inhibits c-Raf and B-Raf, it is a multi-kinase inhibitor with potent activity against VEGFR, PDGFR, FLT3, and c-Kit. This broad activity profile introduces significant confounding variables, making it impossible to attribute observed effects solely to Raf inhibition. For experiments requiring precise modulation of the MAPK pathway without simultaneously disrupting angiogenesis and other critical signaling cascades, the more selective profile of L-779450 is essential for generating reproducible and unambiguous results.

Substitution Risk

L-779450 (target compound)
Common B-Raf inhibitors (e.g., vemurafenib)
Raf-1/A-Raf pathway inhibition context
Primarily B-Raf V600E inhibition
Induces KSR1/B-Raf dimerization in multiple cancer models
May not induce KSR1/B-Raf complex; distinct scaffold interaction
Model-response context favors Raf-1/A-Raf-driven proliferation
Response profile limited in Raf-1/A-Raf models; may shift experimental outcome

High Potency Against B-Raf Kinase Comparable to Established Standards

In cell-free enzymatic assays, L-779450 demonstrates potent inhibition of B-Raf with a reported IC50 of 10 nM and a dissociation constant (Kd) of 2.4 nM. This level of potency is comparable to other well-established Raf inhibitors, such as GW5074, which inhibits c-Raf with an IC50 of 9 nM.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound Data10 nM (against B-Raf)
Comparator Or BaselineGW5074: 9 nM (against c-Raf)
Quantified DifferenceSimilar nanomolar potency
ConditionsCell-free enzymatic kinase assay.

This establishes that L-779450 provides the high, on-target potency required for effective pathway inhibition in biochemical and cellular experiments at low, specific concentrations.

Isoform Selectivity
Head-to-head comparison
Effective vs. Raf-1/A-Raf; minimal effect vs. B-Raf in matched cell models
Supports Raf-1/A-Raf isoform-selective study context
FDC-P1 cell model with conditional Raf activation

Differentiated Target Profile: Balanced Raf Inhibition vs. Multi-Kinase Activity

L-779450 is characterized as a potent inhibitor of Raf kinases, with a reported good selectivity profile against a panel of 21 other protein kinases. This contrasts sharply with Sorafenib, a common alternative, which potently inhibits c-Raf (IC50 = 6 nM) and B-Raf (IC50 = 22 nM) but also strongly inhibits multiple receptor tyrosine kinases critical for angiogenesis, including VEGFR2 (IC50 = 90 nM), VEGFR3 (IC50 = 20 nM), and PDGFRβ (IC50 = 57 nM).

Evidence DimensionKinase Inhibition Profile (IC50)
Target Compound DataPotent against Raf kinases with good selectivity over 21 other kinases.
Comparator Or BaselineSorafenib: Potent against Raf, VEGFR2, VEGFR3, PDGFRβ, FLT3, c-Kit.
Quantified DifferenceQualitatively different; L-779450 is a more focused Raf tool compound while Sorafenib is a broad-spectrum multi-kinase inhibitor.
ConditionsCell-free enzymatic kinase assays.

For researchers needing to isolate the effects of Raf inhibition, L-779450 avoids the confounding anti-angiogenic and other off-target effects inherent to using Sorafenib, leading to more reliable data.

KSR1/B-Raf Binding
Head-to-head comparison
L-779450: strong KSR1/B-Raf complex; PLX4720: no complex formation
Supports paradoxical MAPK activation research
Multiple cancer lines, including KRAS-mutant

Processability & Handling: High Solubility in Standard Laboratory Solvent (DMSO)

L-779450 exhibits high solubility in dimethyl sulfoxide (DMSO), a standard solvent for preparing stock solutions for in vitro experiments, achieving concentrations up to 100 mM. This high solubility facilitates the preparation of concentrated, stable stock solutions, simplifying serial dilutions and minimizing the final solvent concentration in experimental assays, which can be critical for avoiding solvent-induced artifacts.

Evidence DimensionSolubility in DMSO
Target Compound DataSoluble to 100 mM
Comparator Or BaselineStandard laboratory requirement for high-concentration stock solutions.
Quantified DifferenceMeets or exceeds typical requirements for in vitro screening and cell-based assay workflows.
ConditionsStandard laboratory conditions.

High solubility ensures ease-of-use and reproducibility in experimental setups, a key procurement consideration for labs performing extensive cell culture work or high-throughput screening.

Kinase Selectivity
Cross-study comparable
>7-fold (p38α), >30-fold (GSK3β), >70-fold (Lck)
Selectivity review for Raf pathway attribution
Versus sorafenib broad kinase profile

Demonstrated Cellular Activity: Inhibition of Downstream Signaling

The utility of a kinase inhibitor is confirmed by its ability to modulate signaling within a cellular context. L-779450 has been used in multiple studies to effectively suppress the Raf/MEK/ERK signaling pathway in various cancer cell lines, demonstrated by a reduction in the phosphorylation of ERK (p-ERK). This confirms its cell permeability and on-target activity in a biological system, a critical performance attribute not guaranteed by enzymatic data alone.

Evidence DimensionInhibition of downstream p-ERK
Target Compound DataEffectively reduces p-ERK levels in multiple cancer cell lines.
Comparator Or BaselineThe expected outcome for a cell-permeable, on-target Raf inhibitor.
Quantified DifferenceConfirms translation of enzymatic potency to cellular efficacy.
ConditionsVarious human cancer cell lines (e.g., lung, skin), typically assessed by Western Blot.

This evidence assures the buyer that L-779450 is not just active in a test tube but is a functional tool for modulating the target pathway inside living cells, ensuring its value for cell-based research.

Anchorage-Independent Growth
Supporting evidence
0.3 – 2 μM inhibited colony formation in human tumor lines
Reported colony formation inhibition context
Soft agar assay; data to verify
TRAIL Sensitization
Supporting evidence
Combination induced 16–35% apoptosis in resistant models at 24h
Supports apoptosis combination assay context
Melanoma cell lines; single agent mild effect
Isoform Preference
Class-level inference
More effective toward Raf-1/A-Raf than B-Raf cells
Consistent with functional profile; data to verify
Qualitative proliferation assay context

Dissecting Raf-Specific Signaling Pathways in Basic Research

When the research goal is to specifically probe the role of c-Raf or B-Raf in a cellular process, L-779450 is a more appropriate tool than multi-kinase inhibitors like Sorafenib. Its more selective profile ensures that observed phenotypes are directly attributable to MAPK pathway modulation, not confounding off-target effects on angiogenesis or other growth factor pathways.

Validating Downstream Targets of the MAPK/ERK Cascade

As a potent and cell-permeable tool, L-779450 can be reliably used to inhibit the MAPK pathway at the Raf kinase level, allowing for the validation of downstream phosphorylation events (e.g., p-ERK) and subsequent gene expression changes. Its high solubility in DMSO facilitates straightforward use in standard cell culture workflows.

Studies of TRAIL-Induced Apoptosis Mechanisms

L-779450 has been utilized as a tool compound to investigate how Raf inhibition sensitizes certain cancer cells to TRAIL-induced apoptosis. Researchers studying apoptosis or mechanisms of therapy resistance would select L-779450 to specifically engage the Raf pathway in these models.

Application Fit Matrix

Application
Selection Property
Validation Focus
Raf-1/A-Raf pathway studies
Isoform-selectivity assay context
Proliferation and apoptosis endpoint interpretation
MAPK paradoxical activation research
KSR1/B-Raf dimerization assay context
Dimer-dependent pathway monitoring
Apoptosis combination assay studies
TRAIL sensitization context
Apoptosis endpoints in resistant models
Anchorage-independent growth research
Soft agar colony formation assay context
Colony formation endpoint review

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

347.0825398 Da

Monoisotopic Mass

347.0825398 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

L779450
1: Geserick P, Herlyn M, Leverkus M. On the TRAIL to overcome BRAF-inhibitor resistance. J Invest Dermatol. 2014 Feb;134(2):315-8. doi: 10.1038/jid.2013.348. PubMed PMID: 24424456.
2: Berger A, Quast SA, Plötz M, Kuhn NF, Trefzer U, Eberle J. RAF inhibition overcomes resistance to TRAIL-induced apoptosis in melanoma cells. J Invest Dermatol. 2014 Feb;134(2):430-40. doi: 10.1038/jid.2013.347. Epub 2013 Aug 16. PubMed PMID: 23955071.
3: McKay MM, Ritt DA, Morrison DK. RAF inhibitor-induced KSR1/B-RAF binding and its effects on ERK cascade signaling. Curr Biol. 2011 Apr 12;21(7):563-8. doi: 10.1016/j.cub.2011.02.033. Epub 2011 Mar 31. PubMed PMID: 21458265; PubMed Central PMCID: PMC3075323.
4: Takle AK, Bamford MJ, Davies S, Davis RP, Dean DK, Gaiba A, Irving EA, King FD, Naylor A, Parr CA, Ray AM, Reith AD, Smith BB, Staton PC, Steadman JG, Stean TO, Wilson DM. The identification of potent, selective and CNS penetrant furan-based inhibitors of B-Raf kinase. Bioorg Med Chem Lett. 2008 Aug 1;18(15):4373-6. doi: 10.1016/j.bmcl.2008.06.070. Epub 2008 Jun 24. PubMed PMID: 18621524.
5: Shelton JG, Moye PW, Steelman LS, Blalock WL, Lee JT, Franklin RA, McMahon M, McCubrey JA. Differential effects of kinase cascade inhibitors on neoplastic and cytokine-mediated cell proliferation. Leukemia. 2003 Sep;17(9):1765-82. PubMed PMID: 12970777.

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